![molecular formula C9H18Cl2N2O B13460160 1,9-Diazaspiro[5.5]undecan-2-one dihydrochloride](/img/structure/B13460160.png)
1,9-Diazaspiro[5.5]undecan-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Diazaspiro[5.5]undecan-2-one dihydrochloride is a chemical compound known for its unique spirocyclic structure, which consists of two nitrogen atoms and a carbonyl group within a spiro-fused ring system. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1,9-Diazaspiro[5.5]undecan-2-one dihydrochloride typically involves the reaction of appropriate starting materials under specific conditions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1,9-Diazaspiro[5.5]undecan-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,9-Diazaspiro[5.5]undecan-2-one dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development targeting various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,9-Diazaspiro[5.5]undecan-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1,9-Diazaspiro[5.5]undecan-2-one dihydrochloride can be compared with other similar compounds, such as:
2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride: This compound has a similar spirocyclic structure but differs in the position of the carbonyl group.
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound contains an additional nitrogen atom in the ring system, which may result in different biological activities and chemical properties.
The uniqueness of this compound lies in its specific spirocyclic structure and the position of the functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H18Cl2N2O |
|---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
1,9-diazaspiro[5.5]undecan-2-one;dihydrochloride |
InChI |
InChI=1S/C9H16N2O.2ClH/c12-8-2-1-3-9(11-8)4-6-10-7-5-9;;/h10H,1-7H2,(H,11,12);2*1H |
InChI Key |
OYLWSWYNIFCIIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2(C1)CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


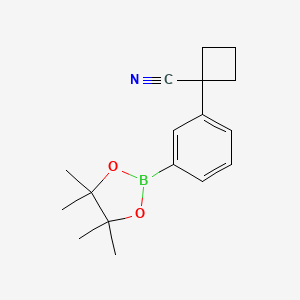
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-4-carboxylic acid](/img/structure/B13460088.png)


![tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate](/img/structure/B13460108.png)
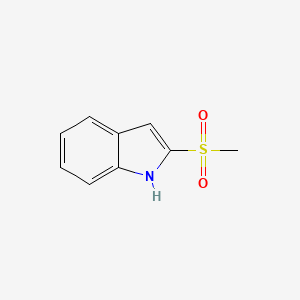
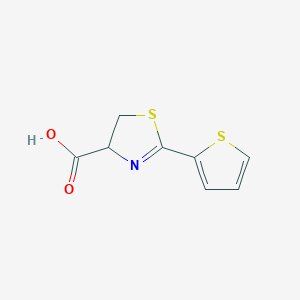

![n,n-Dimethyl-n'-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B13460116.png)
![1-Bromo-3-(methylsulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13460125.png)
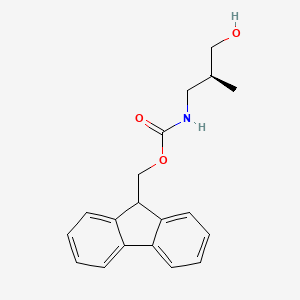
![2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B13460149.png)
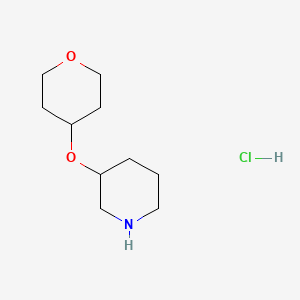
![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13460166.png)
